6-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15320616 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterogeneous Catalysis and Organic Synthesis
Pyrazole derivatives have been utilized as key intermediates in the synthesis of various organic compounds. For example, Nano α-Al2O3 supported ammonium dihydrogen phosphate has been applied as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, demonstrating the utility of pyrazole-based compounds in facilitating efficient and environmentally friendly synthetic routes (Maleki & Ashrafi, 2014).
Development of Heterocyclic Dyes
Pyrazole-carboxylic acid derivatives have been explored for the development of heterocyclic dyes . These compounds, when coupled with various heterocyclic diazo salts, produce dyes with distinct absorption characteristics influenced by substituent effects and the nature of the heterocyclic rings, indicating their potential in dye synthesis and applications requiring specific light absorption properties (Tao et al., 2019).
Antioxidant and Antimicrobial Activities
Research on pyrazole-carbonitrile derivatives has highlighted their antioxidant and antimicrobial activities . These compounds have been synthesized and evaluated for their potential to scavenge free radicals and inhibit the growth of various bacteria and fungi, showcasing the broader biological and medicinal applications of pyrazole derivatives beyond their use as drugs (Bassyouni et al., 2012).
Cyclization Reactions and Synthesis of Phenanthrene Derivatives
Cyclization of certain pyrazole derivatives has been employed as a strategy to synthesize phenanthrene derivatives , illustrating the versatility of pyrazole compounds in constructing complex polycyclic structures that could have applications in material science, pharmaceuticals, and organic electronics (Wilamowski et al., 1995).
Future Directions
Properties
IUPAC Name |
6-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-9,14-15H,10-11H2,1-2H3,(H,20,23)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIWANMQKMYTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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